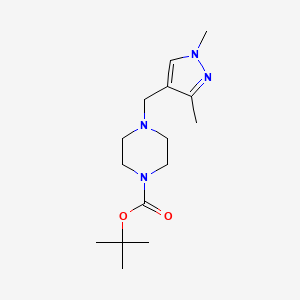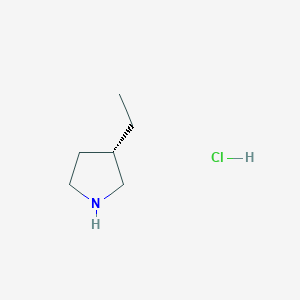![molecular formula C15H20N2O2 B1447459 2-(Cbz-アミノ)-8-アザビシクロ[3.2.1]オクタン CAS No. 1403767-22-5](/img/structure/B1447459.png)
2-(Cbz-アミノ)-8-アザビシクロ[3.2.1]オクタン
概要
説明
2-(Cbz-amino)-8-azabicyclo[321]octane is a nitrogen-containing heterocyclic compound with a bicyclic structure
科学的研究の応用
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable scaffold for the development of biologically active molecules.
Medicine: It is used in drug discovery for the development of new therapeutic agents.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials.
作用機序
are nitrogen-containing heterocycles with significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses . Their unique structure can make them a challenging scaffold to acquire .
The interest in this core by the scientific community has spiked since 2014 after Massiot’s group reported a series of structurally related cytisine-like alkaloids from the roots and stems of Ormosia hosier, a plant employed in traditional Chinese herbal medicine .
生化学分析
Biochemical Properties
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the nervous system . The nature of these interactions is primarily inhibitory, where 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane binds to the active site of the enzymes, preventing the hydrolysis of acetylcholine and thereby increasing its concentration in the synaptic cleft .
Cellular Effects
The effects of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the nicotinic acetylcholine receptors . By modulating these pathways, 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane can affect gene expression and cellular metabolism, leading to changes in cell function. For instance, in neuronal cells, this compound can enhance synaptic transmission and improve cognitive functions .
Molecular Mechanism
At the molecular level, 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of acetylcholinesterase and butyrylcholinesterase, as mentioned earlier . This inhibition is achieved through the binding of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane to the active site of these enzymes, which prevents the breakdown of acetylcholine . Additionally, this compound can modulate the activity of nicotinic acetylcholine receptors, leading to changes in ion flux and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane have been studied over various time frames. The stability of this compound is relatively high, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane can lead to sustained increases in acetylcholine levels and prolonged enhancement of synaptic transmission .
Dosage Effects in Animal Models
The effects of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive functions and improve memory retention in rodents . At higher doses, toxic effects such as convulsions and neurotoxicity have been observed . These findings highlight the importance of dosage optimization to maximize the therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism . This compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, affecting the metabolic flux of acetylcholine .
Transport and Distribution
The transport and distribution of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane within cells and tissues are facilitated by specific transporters and binding proteins . This compound has been shown to accumulate in neuronal tissues, where it exerts its effects on synaptic transmission . The localization and accumulation of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane are critical for its function, as they determine the concentration of the compound at its site of action .
Subcellular Localization
The subcellular localization of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane is primarily within the synaptic cleft and neuronal cell membranes . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The activity and function of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane are closely linked to its subcellular localization, as it needs to be in proximity to its target enzymes and receptors to exert its effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane typically involves the use of organocatalysis. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This reaction can be followed by an interrupted Nazarov cyclization to yield the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for 2-(Cbz-amino)-8-azabicyclo[3.2.1]octane are not well-documented, the principles of organocatalysis and tandem cyclization reactions can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions are crucial for large-scale production.
化学反応の分析
Types of Reactions
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can modify the bicyclic framework.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of highly oxidized bicyclo[3.2.1]octane derivatives .
類似化合物との比較
2-(Cbz-amino)-8-azabicyclo[3.2.1]octane can be compared with other similar compounds, such as:
8-oxabicyclo[3.2.1]octane: This compound has an oxygen atom in the bicyclic structure and is synthesized via similar organocatalytic methods.
11-oxatricyclo[5.3.1.0]undecane: Another bicyclic compound with a different ring system, synthesized through tandem cyclization reactions.
The uniqueness of 2-(Cbz-amino)-8-azabicyclo[32
特性
IUPAC Name |
benzyl N-(8-azabicyclo[3.2.1]octan-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-15(19-10-11-4-2-1-3-5-11)17-14-9-7-12-6-8-13(14)16-12/h1-5,12-14,16H,6-10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJDROIYDOZMNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CCC1N2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201169148 | |
| Record name | Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403767-22-5 | |
| Record name | Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1403767-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-8-azabicyclo[3.2.1]oct-2-yl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201169148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















